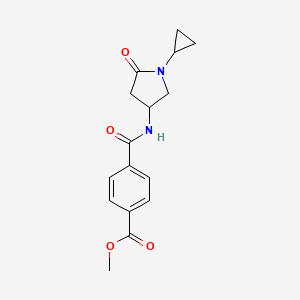

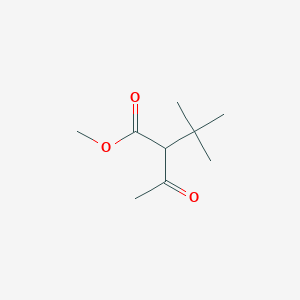

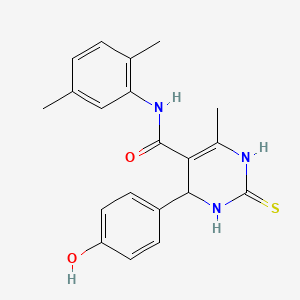

![molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6](/img/structure/B2810673.png)

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One approach mentioned in the literature is the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a piperidine ring substituted with a trifluoromethyl group and a 2-methylpropanoic acid group . The 3D structure of the molecule can be viewed using specialized software .Scientific Research Applications

Catalysis and Synthetic Applications

- The study by Dönges et al. (2014) demonstrated the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related to the core structure of the subject compound, as effective Lewis acids for catalyzing oxidative cyclization of alkenols. This catalysis facilitates the formation of tetrahydrofuran and tetrahydropyran derivatives, showcasing the compound's potential in synthetic organic chemistry Dönges, M., Amberg, M., Stapf, G., Kelm, H., Bergsträsser, U., & Hartung, J. (2014). Inorganica Chimica Acta, 420, 120-134.

Anticonvulsant and Antinociceptive Activity

- Kamiński et al. (2016) synthesized a focused library of new piperazinamides derived from 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These molecules combined chemical fragments of well-known antiepileptic drugs, demonstrating promising anticonvulsant and antinociceptive activities in preclinical models Kamiński, K., Zagaja, M., Rapacz, A., Łuszczki, J., Andres-Mach, M., Abram, M., & Obniska, J. (2016). Bioorganic & Medicinal Chemistry, 24(4), 606-618.

Synthesis of Natural Products

- Kubizna et al. (2010) focused on the synthesis of optically pure piperidine alkaloids isolated from ladybird beetles, employing a strategy that could potentially involve derivatives of the target compound. This synthesis utilized cyclisative carboamination and carbonylation reactions, illustrating the compound's relevance in the synthesis of biologically active natural products Kubizna, P., Špánik, I., Kožíšek, J., & Szolcsányi, P. (2010). Tetrahedron, 66, 2351-2355.

Advanced Materials and Crystal Engineering

- Li et al. (2005) investigated the structures of three trifluoromethyl-substituted compounds, providing insights into their potential applications in materials science and crystal engineering. The study highlighted the molecular interactions and crystal packing patterns, which could inform the design of new materials with desired properties Li, B., Lan, Y. M., Hsu, C. T., Liu, Z. L., Song, H. B., Wu, C., & Yang, H. Z. (2005). Acta Crystallographica Section C, 61 Pt 2, o122-6.

Medicinal Chemistry and Drug Discovery

- Grimwood et al. (2011) characterized PF-04455242, a novel κ-opioid receptor antagonist, for its high affinity and selectivity, demonstrating the potential therapeutic applications of similar compounds in treating depression and addiction disorders Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011). Journal of Pharmacology and Experimental Therapeutics, 339, 555-566.

properties

IUPAC Name |

2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMVXVPTIGEJHW-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

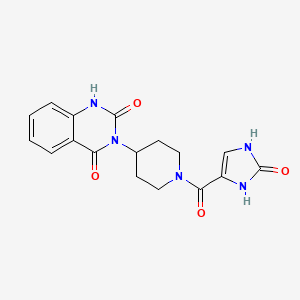

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

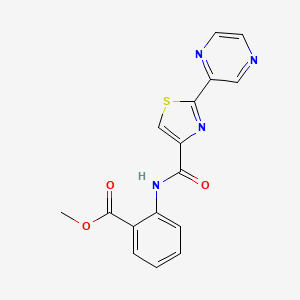

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)

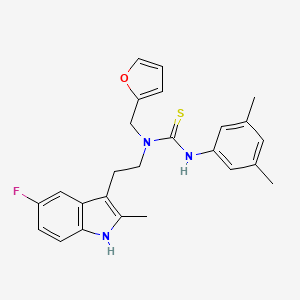

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)